Glipizide-d11
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Overview
Description
- Glipizide acts by partially blocking ATP-sensitive potassium (KATP) channels in pancreatic β cells of the islets of Langerhans .
Glipizide-d11: is a deuterium-substituted form of
Mechanism of Action
Target of Action
Glipizide-d11, a deuterium labeled form of Glipizide , primarily targets the beta cells of the pancreatic islets of Langerhans . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
This compound acts by partially blocking potassium channels among beta cells of pancreatic islets of Langerhans . By blocking these channels, the cell depolarizes, which results in the opening of voltage-gated calcium channels . The resulting calcium influx encourages insulin release from beta cells . This means that more insulin is released in response to glucose than would be without glipizide ingestion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, this compound enhances the body’s ability to lower blood glucose levels . This is particularly important in the management of type 2 diabetes mellitus, a condition characterized by higher-than-normal levels of blood glucose .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of Glipizide. It is rapidly absorbed and has a short half-life, reducing the risk for long-lasting hypoglycemia that is often observed with blood glucose-lowering agents . The presence of an impaired renal function may significantly affect the pharmacokinetics of glucose-lowering agents, thus exposing diabetic patients to a higher risk of side effects, mainly hypoglycemic episodes .
Result of Action
The primary result of this compound action is the lowering of blood glucose levels . By stimulating the release of insulin from the pancreas, this compound helps to control blood sugar levels in patients with type 2 diabetes mellitus . This is achieved by increasing the sensitivity of peripheral tissues to insulin, thereby enhancing glucose uptake and utilization .
Action Environment
The action of this compound, like other glucose-lowering agents, can be influenced by various environmental factors. These include the patient’s diet, exercise habits, and overall health status . For instance, a diet high in carbohydrates can increase blood glucose levels, potentially reducing the efficacy of this compound. Similarly, regular exercise can enhance insulin sensitivity, thereby improving the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Glipizide-d11 interacts with both normal and glycated human serum albumin (HSA) through two general groups of sites: a set of relatively strong interactions and a set of weaker interactions . These interactions have average association equilibrium constants at pH 7.4 and 37 °C in the range of 2.4–6.0 × 10^5 and 1.7–3.7 × 10^4 M^−1, respectively .
Cellular Effects
This compound induces insulin release from isolated rat pancreatic tissue . Dietary administration of this compound increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells . This inhibition induces insulin release from isolated rat pancreatic tissue .
Temporal Effects in Laboratory Settings
The half-life of elimination of this compound is 2–4 hours . It is eliminated via metabolism by cytochrome P450 (CYP) 2C9 from urine or feces .
Dosage Effects in Animal Models
Dietary administration of this compound (5 mg/kg per day for 10 days) increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .
Metabolic Pathways
This compound is metabolized by cytochrome P450 (CYP) 2C9 . The metabolic pathway involves the elimination of this compound from urine or feces .
Transport and Distribution
This compound is transported and distributed within cells and tissues via metabolism by cytochrome P450 (CYP) 2C9 .
Subcellular Localization
Given its role as a hypoglycemic agent and its interaction with ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells , it can be inferred that it may be localized in the cell membrane where these channels are typically found.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Glipizide-d11 are not readily available in the literature. it is typically synthesized through deuterium incorporation during chemical synthesis.
- Industrial production methods may involve isotopic labeling techniques to introduce deuterium atoms into the Glipizide molecule.
Chemical Reactions Analysis
- Glipizide-d11 likely undergoes similar chemical reactions as Glipizide, including oxidation, reduction, and substitution reactions.
- Common reagents and conditions used in these reactions would be analogous to those employed for Glipizide.
- Major products formed from these reactions would be deuterium-labeled derivatives of Glipizide.
Scientific Research Applications
- Glipizide-d11 finds applications in various scientific fields:
Medicine: Research related to type 2 diabetes management and drug development.
Chemistry: Isotopic labeling studies and pharmacokinetics investigations.
Biology: Investigation of KATP channel function and glucose regulation.
Industry: Potential applications in drug development and metabolic studies.
Comparison with Similar Compounds
- Glipizide-d11’s uniqueness lies in its deuterium substitution, which affects its pharmacokinetic and metabolic profiles.
- Similar compounds include other sulfonylureas like Glyburide (Glibenclamide) and Glimepiride.
Properties
IUPAC Name |
5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJXGWJIGJFDTL-KVEFGMAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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